molecular formula C21H23ClN2O2S2 B2769394 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 890959-11-2

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2769394
CAS No.: 890959-11-2
M. Wt: 435
InChI Key: MHDKXMWQARDGAW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a trimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenylacetic acid with thioamide under acidic conditions.

    Alkylation: The thiazole derivative is then alkylated using an appropriate alkylating agent such as ethyl bromide.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methylthiazol-5-yl)acetamide
  • N-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Uniqueness

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and sulfonamide moiety are particularly important for its activity and stability.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2S2/c1-13-11-15(3)20(12-14(13)2)28(25,26)23-10-9-19-16(4)24-21(27-19)17-5-7-18(22)8-6-17/h5-8,11-12,23H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDKXMWQARDGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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